molecular formula C14H11ClFNO B386404 N-(3-chloro-2-methylphenyl)-4-fluorobenzamide CAS No. 331270-53-2

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide

Cat. No.: B386404
CAS No.: 331270-53-2
M. Wt: 263.69g/mol
InChI Key: LKWLRAYUNCQDTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between precursors under specific conditions . For instance, a compound with a similar structure was synthesized by refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in ethanol solvent in the absence of a catalyst .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structures of compounds closely related to N-(3-chloro-2-methylphenyl)-4-fluorobenzamide, such as 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, have been studied. These structures provide insights into the molecular conformations and interactions of similar compounds, which can be crucial for understanding their chemical and biological properties (Suchetan et al., 2016).

2. Radiolabeling for Imaging

Compounds with structures analogous to this compound, such as N-2-(4-N-(4-[18F]fluorobenzamido)phenyl)-propyl-2-propanesulphonamide, have been synthesized and radiolabeled for potential use in positron emission tomography (PET) imaging. This application is significant for neurological research and diagnostics (Kronenberg et al., 2007).

3. Pharmaceutical Research

Research into structurally related compounds, such as the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, helps in the development of new pharmaceuticals. These compounds have been tested for their antimicrobial activities, contributing to the understanding of how similar chemical structures might behave in medicinal contexts (Ahsan et al., 2016).

4. Anticonvulsant Activity

Certain benzamide derivatives, similar in structure to this compound, have been synthesized and evaluated for anticonvulsant properties. This research is crucial in developing new treatments for conditions such as epilepsy (Bailleux et al., 1995).

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last step.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway

Biochemical Pathways

The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme This disruption can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules

Result of Action

The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by this compound leads to a disruption in the fatty acid synthesis pathway This can result in a decrease in the production of fatty acids, potentially affecting cell membrane integrity and signaling processes

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potent inhibitor of the enzyme urease . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWLRAYUNCQDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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